molecular formula C10H12N2 B1366698 2-(Propylamino)benzonitrile CAS No. 74396-53-5

2-(Propylamino)benzonitrile

Cat. No. B1366698
CAS RN: 74396-53-5
M. Wt: 160.22 g/mol
InChI Key: KIIOPQYCYPGLIF-UHFFFAOYSA-N
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Description

2-(Propylamino)benzonitrile is a chemical compound with the CAS Number: 74396-53-5 and a molecular weight of 160.22 . It has a linear formula of C10H12N2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a propylamino group (a three-carbon chain attached to an amino group).

Scientific Research Applications

1. Catalytic Hydrogenation

Research shows that benzonitrile can be catalytically hydrogenated to produce benzylamine. For instance, Bawane and Sawant (2004) conducted a study on the hydrogenation of benzonitrile using Raney nickel as a catalyst, observing the effects of variables like hydrogen partial pressure and reaction temperature (Bawane & Sawant, 2004). This process is significant for understanding the transformations involving 2-(Propylamino)benzonitrile.

2. Electrocatalytic Oxidation

Wang et al. (2020) developed a method for the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts. This study presents a green, efficient synthesis strategy for benzonitrile, highlighting its importance in organic synthesis, pharmaceuticals, and dyestuffs industry (Wang et al., 2020).

3. Ruthenium-Catalyzed Hydrogenation

Reguillo et al. (2010) explored the mechanism of ruthenium-catalyzed hydrogenation of nitriles, providing insights into the activation and conversion process. This research is relevant for understanding the chemical reactions and transformations involving this compound (Reguillo et al., 2010).

4. Synthesis of Quinazolines

Marinho and Proença (2015) demonstrated a method for preparing 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles. This synthesis process is significant in the context of pharmaceutical and organic chemistry, where this compound could potentially play a role (Marinho & Proença, 2015).

5. Electrochemical Reduction

Krishnan, Ragupathy, and Udupa (1975) studied the electrochemical reduction of benzonitrile to benzylamine, providing an alternative to conventional catalytic hydrogenation. This research may have implications for the applications of this compound in industries where such electrochemical processes are relevant (Krishnan, Ragupathy, & Udupa, 1975).

6. Transformation in Supercritical Alcohols

Kamitanaka et al. (2008) investigated the reactions of benzonitrile in supercritical alcohols, exploring the conversion to different products under various conditions. This study is relevant to understanding the chemical behavior of compounds similar to this compound under extreme conditions (Kamitanaka et al., 2008).

properties

IUPAC Name

2-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOPQYCYPGLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447574
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74396-53-5
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 2-fluorobenzonitrile and n-propylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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